molecular formula C26H56BrN B562210 Eicosyltriethylammonium bromide CAS No. 75222-49-0

Eicosyltriethylammonium bromide

Cat. No.: B562210
CAS No.: 75222-49-0
M. Wt: 462.645
InChI Key: SMHLVTWLIORUSV-UHFFFAOYSA-M
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Description

Eicosyltriethylammonium bromide is a quaternary ammonium compound with the molecular formula C26H56BrN. It is primarily used as a biochemical assay reagent and has various applications in scientific research. The compound is known for its surfactant properties and is often utilized in the preparation of nanoparticles and other biochemical assays .

Mechanism of Action

Target of Action

Eicosyltriethylammonium bromide is a surfactant that is used as an emulsifying agent in liquid compositions . It has been shown to be effective in the treatment of lysosomal storage disorders, such as Gaucher’s disease and Niemann-Pick type C . This compound can also inhibit the enzymatic activity of maltase and glucoamylase .

Mode of Action

It is known that it can inhibit the enzymatic activity of maltase and glucoamylase . This suggests that it may interact with these enzymes and prevent them from breaking down their respective substrates.

Biochemical Pathways

Given its inhibitory effect on maltase and glucoamylase, it may impact the breakdown of maltose and starch, respectively . This could potentially affect energy production and other downstream processes in the body.

Result of Action

It has been shown to be effective in the treatment of lysosomal storage disorders, such as gaucher’s disease and niemann-pick type c . This suggests that it may have a role in modulating the function of lysosomes, which are cellular organelles involved in the breakdown and recycling of various substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosyltriethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of eicosylamine with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Eicosyltriethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can react with this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield eicosyltriethylammonium hydroxide .

Scientific Research Applications

Eicosyltriethylammonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium bromide: A shorter-chain analogue with similar applications in surfactant chemistry.

Uniqueness

Eicosyltriethylammonium bromide is unique due to its longer alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of larger nanoparticles and the formation of more stable micelles .

Properties

IUPAC Name

triethyl(icosyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLVTWLIORUSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696199
Record name N,N,N-Triethylicosan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75222-49-0
Record name N,N,N-Triethylicosan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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